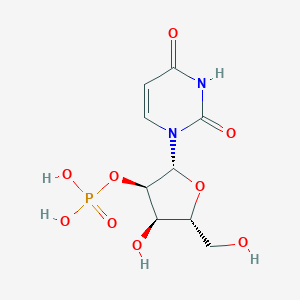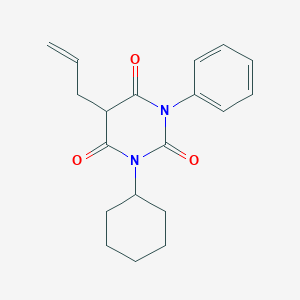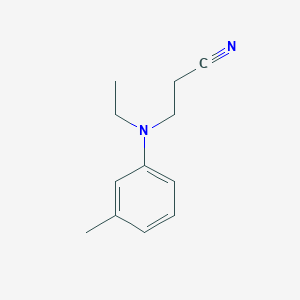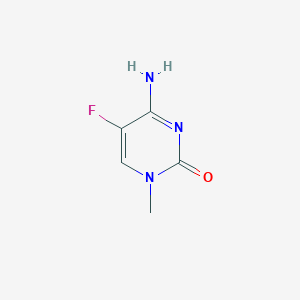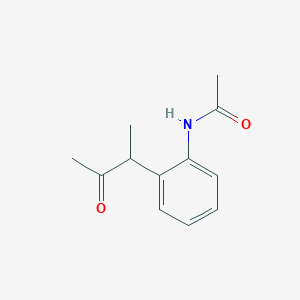
Acetanilide, 2'-(1-methylacetonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2'-(1-methylacetonyl)-', also known as N-(1-methyl-2-oxo-2-propenyl) acetanilide, is an organic compound with the chemical formula C12H14N2O2. It is a white crystalline solid that is soluble in organic solvents. Acetanilide, 2'-(1-methylacetonyl)-' is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of enzymes and its role as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Acetanilide, 2'-(1-methylacetonyl)-' is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemische Und Physiologische Effekte
Acetanilide, 2'-(1-methylacetonyl)-' has been shown to have significant biochemical and physiological effects. Inhibition of cholinesterase and acetylcholinesterase can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of the nervous system. This overstimulation can lead to a range of physiological effects, including muscle weakness, respiratory failure, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
Acetanilide, 2'-(1-methylacetonyl)-' has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a high degree of purity. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on Acetanilide, 2'-(1-methylacetonyl)-'. One area of interest is the development of new enzyme inhibitors based on the structure of this compound. Another area of interest is the study of the physiological effects of this compound in animal models. Finally, there is potential for the use of Acetanilide, 2'-(1-methylacetonyl)-' in the development of new drugs for the treatment of neurological disorders.
In conclusion, Acetanilide, 2'-(1-methylacetonyl)-' is a unique organic compound that has significant potential for use in scientific research. Its ability to inhibit enzyme activity and its role as an intermediate in the synthesis of various organic compounds make it a valuable tool for researchers in a range of fields. However, its potential toxicity and the need for careful handling and storage must be taken into consideration when using this compound in laboratory experiments.
Synthesemethoden
Acetanilide, 2'-(1-methylacetonyl)-' can be synthesized through the reaction of Acetanilide, 2'-(1-methylacetonyl)-acetylanthranilic acid with methyl vinyl ketone. The reaction is catalyzed by acid and results in the formation of the desired product with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2'-(1-methylacetonyl)-' has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of enzyme inhibition. Acetanilide, 2'-(1-methylacetonyl)-' has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. These enzymes play a critical role in the regulation of the nervous system, and their inhibition can have significant physiological effects.
Eigenschaften
CAS-Nummer |
14300-16-4 |
|---|---|
Produktname |
Acetanilide, 2'-(1-methylacetonyl)- |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-[2-(3-oxobutan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(9(2)14)11-6-4-5-7-12(11)13-10(3)15/h4-8H,1-3H3,(H,13,15) |
InChI-Schlüssel |
YXUUYAFPUMQYNS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
Kanonische SMILES |
CC(C1=CC=CC=C1NC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



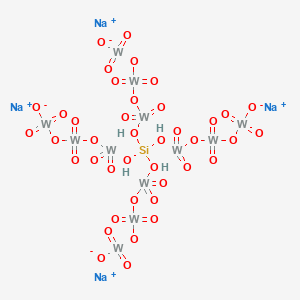
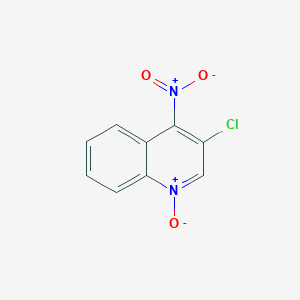
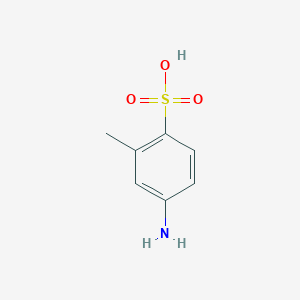
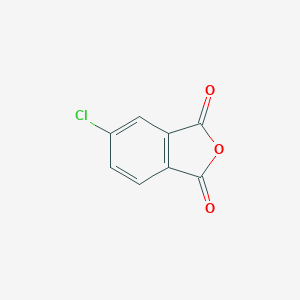
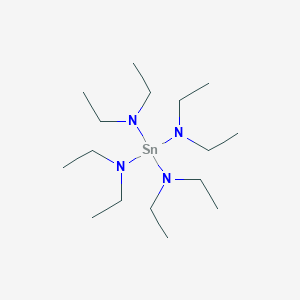
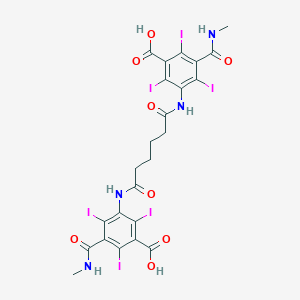
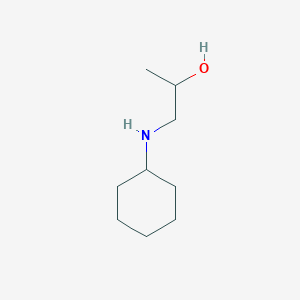
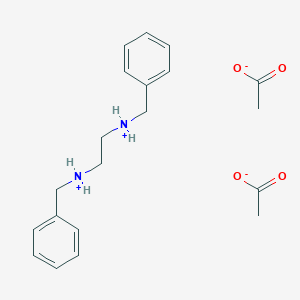
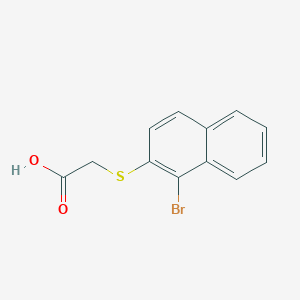
![Spiro[3.3]heptane](/img/structure/B86710.png)
